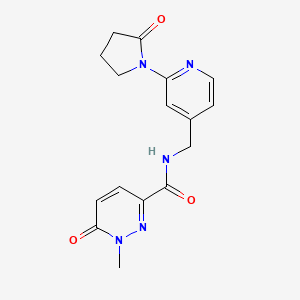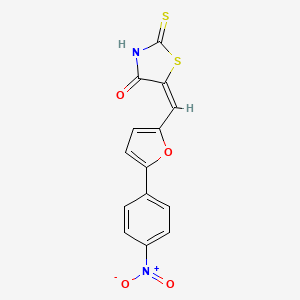
1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Pyridine-bridged carboxamide Schiff's bases, related to the queried compound, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant bactericidal and fungicidal activities, comparable to reference antibiotic drugs like streptomycin and fusidic acid (Al-Omar & Amr, 2010).
Synthesis and Biological Evaluation
Research on pyridine and pyridazine derivatives incorporating N-methylphthalimide has shown their potential as antimicrobial agents. Compounds synthesized via enaminones demonstrated moderate antimicrobial activity, with certain compounds showing strong activity against Aspergillus niger (Al-Omran & El-Khair, 2005).
Synthesis of Complexes for Water Oxidation
Studies on dinuclear complexes involving pyridine and pyridazine ligands have been conducted to explore their application in water oxidation. These complexes have shown promising results in oxygen evolution, indicating their potential use in chemical and environmental applications (Zong & Thummel, 2005).
Anticancer Activity
Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, structurally related to the queried compound, have been synthesized and evaluated for their antitumor activity. These compounds are considered mitotic inhibitors and have shown significant activity in mice (Temple et al., 1987).
Cardiovascular Applications
Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems like pyridine and pyridazine has shown that these compounds possess coronary vasodilating and antihypertensive activities. These findings suggest their potential use in developing cardiovascular drugs (Sato et al., 1980).
Tyk2 JH2 Inhibitors
Imidazo[1,2-b]pyridazine derivatives, related to the chemical , have been identified as potent, selective, and orally active Tyk2 JH2 inhibitors. These compounds have been effective in inhibiting IFNγ production and showed efficacy in rat adjuvant arthritis models, indicating their potential in therapeutic applications (Liu et al., 2019).
properties
IUPAC Name |
1-methyl-6-oxo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-20-14(22)5-4-12(19-20)16(24)18-10-11-6-7-17-13(9-11)21-8-2-3-15(21)23/h4-7,9H,2-3,8,10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQFZBTZSUIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)

![2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)
![3-(4-ethoxyphenyl)-6-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2461158.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)
![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)

![N-[4-(5-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2461167.png)
![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)
![(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2461170.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)
